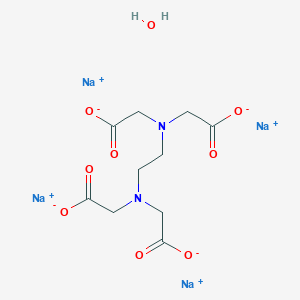
(E)-3-Cyclohexylacrylic acid
Overview
Description
“(E)-3-Cyclohexylacrylic acid” is a chemical compound with the CAS Number: 56453-86-2 . It has a molecular weight of 154.21 and its IUPAC name is (2E)-3-cyclohexyl-2-propenoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “(E)-3-Cyclohexylacrylic acid” is C9H14O2 . The InChI code is 1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+ .Physical And Chemical Properties Analysis
“(E)-3-Cyclohexylacrylic acid” is a solid at room temperature . It has a molecular weight of 154.21 .Scientific Research Applications
1. Structural Studies in Material Science
(E)-3-Cyclohexylacrylic acid derivatives have been utilized in the study of molecular structures. For instance, Thirumurugan et al. (2006) explored cyclohexanedicarboxylates in cadmium and manganese, revealing insights into metal-oxygen-metal linkages and different structural conformations in crystallography (Thirumurugan, Avinash, & Rao, 2006).
2. Synthetic Chemistry
Research by Storz et al. (2003) demonstrated the synthesis of (S)-Cyclohexyl lactic acid, a component of selective E-selectin inhibitors, using various synthetic routes involving (E)-3-Cyclohexylacrylic acid related structures (Storz, Dittmar, Fauquex, Marschal, Lottenbach, & Steiner, 2003).
3. Applications in Chemical Genetic Assays
Derek S. Tan et al. (1999) utilized derivatives of (E)-3-Cyclohexylacrylic acid in the synthesis of polycyclic small molecules for chemical genetic assays, showcasing its role in exploring biological pathways and protein functions (Tan, Foley, Stockwell, Shair, & Schreiber, 1999).
4. Biosensor Development
In the field of biosensors, Peng et al. (2007) synthesized novel functionalized pyrroles, including derivatives of (E)-3-Cyclohexylacrylic acid, for constructing gene sensors. This research highlights the potential of such compounds in biosensor applications (Peng, Soeller, & Travas-sejdic, 2007).
5. Understanding Metabolic Pathways
Seiss et al. (2007) identified 2,3-epoxymethacrylic acid as an intermediate in the metabolism of dental materials, providing insights into the biochemical transformations of related compounds (Seiss, Nitz, Kleinsasser, Buters, Behrendt, Hickel, & Reichl, 2007).
6. Photoisomerization Studies
Van Der Zande et al. (2006) investigated the isomerization of compounds derived from (E)-3-Cyclohexylacrylic acid for the creation of patterned films, demonstrating its application in material science and engineering (Van Der Zande, Lub, Verhoef, Nijssen, & Lakehal, 2006).
7. Analytical Chemistry
Research by De Paoli et al. (2013) on psychoactive arylcyclohexylamines, involving structural analysis and characterization of compounds related to (E)-3-Cyclohexylacrylic acid, highlights its relevance in analytical chemistry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Safety and Hazards
properties
IUPAC Name |
(E)-3-cyclohexylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEYFOYXHNRMGO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Cyclohexylacrylic acid | |
CAS RN |
56453-86-2 | |
| Record name | 56453-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)








![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)


